

N-(4-Hydroxyphenyl)propanamide antimicrobial potency comparison

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Compound Focus: N-(4-Hydroxyphenyl)propanamide

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Antimicrobial Potency Comparison

Compound	Core Structure	MRSA ($\mu\text{g/mL}$)	VRE ($\mu\text{g/mL}$)	Gram- negative Bacteria ($\mu\text{g/mL}$)	Candida auris ($\mu\text{g/mL}$)
Hydrazones 14-16	3-((4-hydroxyphenyl)amino)propanoic acid derivative with heterocyclic substituents [1]	1 - 8	0.5 - 2	8 - 64	Included in general "drug-resistant <i>Candida</i> species" range (8 - 64) [1]
Intermediate 2	N-(4-hydroxyphenyl)- β -alanine methyl ester [1]	Weak activity	Weak activity	No activity	No activity [1]
Intermediate 3	N-(4-hydroxyphenyl)- β -alanine hydrazide [1]	No activity	No activity	No activity	Information missing

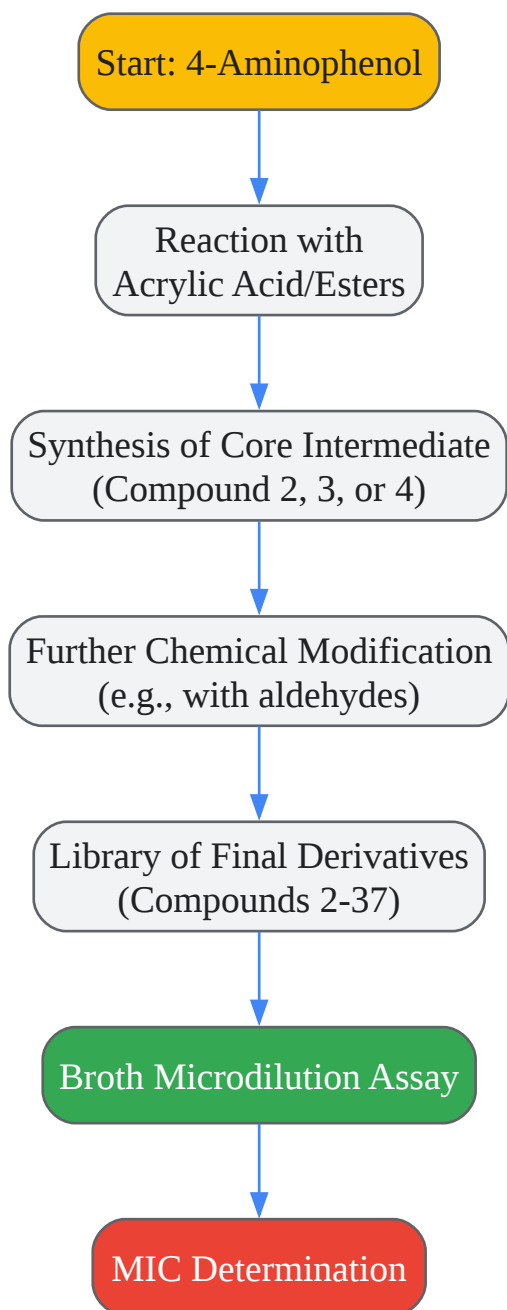
Compound	Core Structure	MRSA ($\mu\text{g/mL}$)	VRE ($\mu\text{g/mL}$)	Gram- negative Bacteria ($\mu\text{g/mL}$)	Candida auris ($\mu\text{g/mL}$)
Intermediate 4	3,3'-((4-hydroxyphenyl)azanediyl)di(propanoic acid) [1]	No activity	No activity	No activity	No activity [1]

Experimental Protocols for Key Data

The potency data shown above was generated using standardized microbiological methods to ensure reliability and reproducibility.

- **Antimicrobial Susceptibility Testing (AST):** The primary method used to determine the Minimum Inhibitory Concentration (MIC) is the **broth microdilution** technique, as recommended by the Clinical and Laboratory Standards Institute (CLSI) [2]. This method involves diluting the antimicrobial compound in a liquid growth medium, inoculating with a standardized number of microbes, and incubating to determine the lowest concentration that visually inhibits growth [2].
- **Pathogen Strains Tested:** The synthesized compounds were screened against clinically significant, multidrug-resistant isolates. These included **ESKAPE pathogens** (*Enterococcus faecium*, *Staphylococcus aureus*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacter* species) and azole-resistant fungal pathogens like **Candida auris** [1] [3].
- **Compound Synthesis Workflow:** The synthesis of these derivatives followed a multi-step pathway, beginning with a core reaction between 4-aminophenol and acrylic acid or its esters [1] [3]. Subsequent chemical modifications created the diverse library of final compounds.

The following diagram illustrates the general experimental workflow from compound synthesis to potency evaluation.



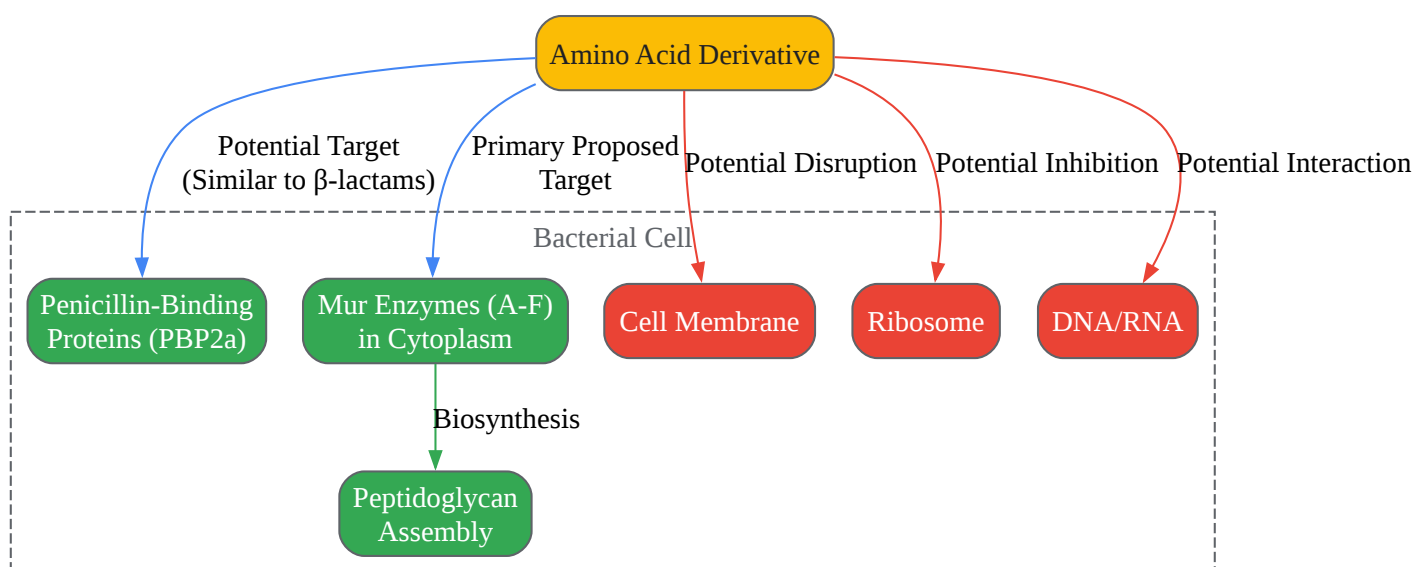
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Mechanism of Action Insights

While the exact molecular targets of these specific derivatives require further elucidation, research on similar amino acid derivatives provides strong clues to their potential mechanisms of action.

- **Inhibition of Cell Wall Biosynthesis:** Many amino acid derivatives interfere with enzymes in the peptidoglycan synthesis pathway (such as the MurA-F enzymes), which is essential for bacterial cell wall integrity [1]. This pathway is a particularly attractive target because it is not present in human cells, allowing for selective toxicity [4].
- **Multi-Target Engagement:** The structural versatility of the amino acid scaffold, allowing for the incorporation of various aromatic and heterocyclic groups, suggests the potential for these compounds to simultaneously disrupt multiple critical pathways in microbial cells [1]. This can include interactions with cell membranes and inhibition of nucleic acid or protein synthesis [5].

The diagram below maps these potential mechanisms onto a bacterial cell.



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Research Implications and Next Steps

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, particularly its hydrazone derivatives, represents a promising starting point for developing novel antimicrobials.

- **Promising Compounds:** Hydrazones **14-16**, which contain heterocyclic substituents, are the most promising leads due to their potent, broad-spectrum activity against some of the most challenging multidrug-resistant pathogens [1] [3].

- **Scaffold for Development:** The core structure is considered a "foundational platform" for further optimization. Its synthetic versatility allows medicinal chemists to fine-tune properties to improve potency, spectrum, and pharmacological characteristics [1] [6].
- **Future Research Directions:** The next critical steps involve **mechanism of action studies** to confirm the precise cellular targets, **medicinal chemistry optimization** of the lead compounds, and **in vivo efficacy and toxicity testing** in animal models to assess therapeutic potential [1].

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